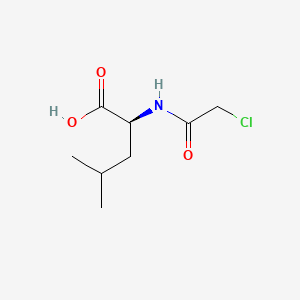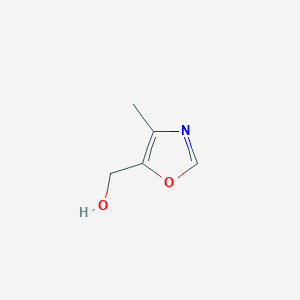![molecular formula C10H16N2O B1351233 [6-(Diethylamino)-3-pyridinyl]methanol CAS No. 690632-68-9](/img/structure/B1351233.png)
[6-(Diethylamino)-3-pyridinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(Diethylamino)-3-pyridinyl]methanol” is a chemical compound with the molecular formula C10H16N2O . It is a derivative of diethylamine, which is an organic compound with the formula (CH3CH2)2NH . The compound is typically available in oil form .
Synthesis Analysis
“[6-(Diethylamino)-3-pyridinyl]methanol” can be synthesized through various methods, with one common approach involving the nucleophilic substitution reaction of 6-chloropyridine-3-methanol with diethylamine. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Molecular Structure Analysis
The molecular structure of “[6-(Diethylamino)-3-pyridinyl]methanol” consists of a pyridine ring attached to a methanol group at the 3rd position and a diethylamino group at the 6th position .
Physical And Chemical Properties Analysis
“[6-(Diethylamino)-3-pyridinyl]methanol” is typically available in oil form . The compound has a molecular weight of 180.25 g/mol .
Applications De Recherche Scientifique
Electrocatalytic Reduction of Carbon Dioxide
Research has explored the role of pyridinyl-based compounds in the electrocatalytic reduction of carbon dioxide to methanol, highlighting a novel approach to carbon capture and conversion technologies. A significant finding is that hydrogen-bonded pyridine dimers may act as pre-electrocatalysts in activating CO2, suggesting a mechanism that involves the formation of a hydrogen-bonded dimer as an intermediate step in the reduction process. This indicates a potential application of [6-(Diethylamino)-3-pyridinyl]methanol in sustainable energy solutions, particularly in carbon recycling and the production of methanol as a renewable fuel source (Yan, Gu, & Bocarsly, 2014).
Structural Chemistry and Hydrogen Bonding
In structural chemistry, the synthesis and characterization of compounds related to [6-(Diethylamino)-3-pyridinyl]methanol reveal insights into the nature of hydrogen bonding and molecular geometry. Studies have shown that certain pyridinyl derivatives form complex hydrogen-bonded structures with methanol, which could have implications for understanding molecular interactions in various chemical processes (Su, Gu, & Lin, 2011).
Photocatalysis and Methanol Production
The photocatalytic activities of pyridinyl-based ligands, including those related to [6-(Diethylamino)-3-pyridinyl]methanol, have been investigated, particularly their ability to catalyze the reduction of CO2 to methanol under light exposure. This research contributes to the development of photocatalytic systems for sustainable chemical synthesis, leveraging solar energy to convert greenhouse gases into valuable chemical products (Bachmann, Guttentag, Spingler, & Alberto, 2013).
Propriétés
IUPAC Name |
[6-(diethylamino)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-3-12(4-2)10-6-5-9(8-13)7-11-10/h5-7,13H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGIPGLZKJOJSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383418 |
Source


|
| Record name | [6-(diethylamino)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(Diethylamino)-3-pyridinyl]methanol | |
CAS RN |
690632-68-9 |
Source


|
| Record name | 6-(Diethylamino)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(diethylamino)-3-pyridinyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)








